N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE
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Overview
Description
N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]acetamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce different reduced derivatives .
Scientific Research Applications
N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-1,3-benzodiazole
Uniqueness
N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science .
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(21)18-11-17-19-15-9-5-6-10-16(15)20(17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGUELXAHEAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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